molecular formula C12H22N2 B3240042 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine CAS No. 1427058-64-7

1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine

Cat. No.: B3240042
CAS No.: 1427058-64-7
M. Wt: 194.32
InChI Key: LTDOZLFWOIARHS-UHFFFAOYSA-N
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Description

1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine is a chemical compound of interest in medicinal and organic chemistry research. It features a piperidine ring system, a common scaffold in pharmaceuticals, substituted with an amine group and a cyclohexenylmethyl moiety. This structure makes it a valuable intermediate or building block (API Intermediate) for the synthesis of more complex molecules . While the specific biological profile of this base compound is not fully detailed, its core structure is related to other pharmacologically active agents. For instance, the piperidine-4-amine core is present in various compounds with documented research applications, and similar structures featuring a cyclohexenylmethyl group linked to a piperidine ring are found in established pharmaceutical ingredients, suggesting potential pathways for research into gastroprotective or other therapeutic areas . Researchers can utilize this compound in the exploration of new chemical entities, leveraging its amine group for further functionalization. It is supplied as a high-purity powder for laboratory use . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(cyclohexen-1-ylmethyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h4,12H,1-3,5-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDOZLFWOIARHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CN2CCC(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in planning a logical forward synthesis.

The primary disconnection in the retrosynthetic analysis of this compound involves the bond between the piperidine (B6355638) nitrogen and the cyclohexenyl-methyl group. This C-N bond disconnection is a common strategy in the synthesis of N-substituted piperidines.

This leads to two key fragments:

4-aminopiperidine (B84694): A readily available or easily synthesized piperidine core.

A cyclohex-1-en-1-yl-methyl electrophile: Such as a halide or a sulfonate ester, which can react with the nucleophilic nitrogen of the piperidine.

Further disconnection of the 4-aminopiperidine can lead to 4-piperidone (B1582916), a versatile intermediate in the synthesis of various piperidine derivatives. chemrevlett.com The amino group at the C-4 position can be introduced through reductive amination.

The cyclohex-1-en-1-yl-methyl moiety can be disconnected at the C-C bond between the cyclohexene (B86901) ring and the methyl group. However, a more practical approach is to consider the functionalization of a pre-existing cyclohexene derivative.

A common precursor for this fragment is cyclohex-1-ene-1-carbaldehyde or a corresponding carboxylic acid. These can be reduced to the alcohol and subsequently converted to a suitable electrophile, such as a halide.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key precursors.

Functionalized piperidones are crucial intermediates in the synthesis of many piperidine-containing compounds. chemrevlett.comresearchgate.net N-protected 4-piperidones are often used to allow for selective modification at other positions of the ring. A common protecting group is the tert-butoxycarbonyl (Boc) group.

The synthesis of N-Boc-4-piperidone is a well-established procedure. Commercially available 4-piperidone hydrochloride can be reacted with di-tert-butyl dicarbonate (B1257347) in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane.

StepReactantsReagentsProduct
14-Piperidone hydrochloride, Di-tert-butyl dicarbonateTriethylamine, DichloromethaneN-Boc-4-piperidone

The synthesis of the cyclohex-1-en-1-yl-methyl halide can be achieved from cyclohex-1-ene-1-carbaldehyde. The aldehyde can be reduced to the corresponding alcohol, cyclohex-1-en-1-yl-methanol, using a mild reducing agent like sodium borohydride (B1222165).

The resulting alcohol can then be converted to a halide, for example, by reaction with thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide). These halides are effective alkylating agents for amines.

StepStarting MaterialReagentsIntermediate/Product
1Cyclohex-1-ene-1-carbaldehydeSodium borohydride, Methanol (B129727)Cyclohex-1-en-1-yl-methanol
2Cyclohex-1-en-1-yl-methanolThionyl chloride or Phosphorus tribromide1-(Chloromethyl)cyclohex-1-ene or 1-(Bromomethyl)cyclohex-1-ene

The final key step in the synthesis is the derivatization of the 4-aminopiperidine scaffold. researchgate.netnih.gov This typically involves the N-alkylation of a protected 4-aminopiperidine derivative. For instance, N-Boc-4-aminopiperidine can be used.

The reaction of N-Boc-4-aminopiperidine with the synthesized cyclohex-1-en-1-yl-methyl halide in the presence of a non-nucleophilic base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile (B52724), would yield the protected target molecule. Subsequent deprotection of the Boc group under acidic conditions, for example, with trifluoroacetic acid in dichloromethane, would afford the final product, this compound.

StepReactantsReagentsProduct
1N-Boc-4-aminopiperidine, 1-(Halomethyl)cyclohex-1-enePotassium carbonate, AcetonitrileN-Boc-1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine
2N-Boc-1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amineTrifluoroacetic acid, DichloromethaneThis compound

Direct Synthetic Approaches to this compound

The direct synthesis of the target compound can be achieved through several reliable and well-documented methodologies in organic synthesis. These approaches primarily include reductive amination and N-alkylation, which offer versatile routes from readily available starting materials.

Reductive Amination Protocols

Reductive amination is a cornerstone method for forming carbon-nitrogen bonds and is widely applied in the synthesis of amines. mdpi.com This process typically involves the reaction of a carbonyl compound, in this case, cyclohex-1-ene-1-carbaldehyde, with an amine, piperidin-4-amine. The reaction proceeds via the in situ formation of an intermediate imine or enamine, which is then reduced to the target secondary amine without being isolated.

The choice of reducing agent is critical to the success of the reaction. A variety of agents can be employed, with sodium borohydride and its derivatives being common choices. For instance, sodium borohydride in methanol has been shown to be effective in the reductive amination of other complex aldehydes. redalyc.org The reaction conditions can be adjusted to optimize the conversion to the desired amine. redalyc.org In some cases, the reaction is performed stepwise, where the imine is formed first and then reduced in a separate step. redalyc.org

Table 1: Illustrative Reductive Amination Conditions for Aldehyde Amination

Entry Reducing Agent Solvent Temperature Typical Conversion/Yield
1 Sodium Borohydride Methanol Room Temp. Moderate to High redalyc.org
2 Sodium Triacetoxyborohydride (B8407120) Dichloromethane Room Temp. High

This table presents generalized conditions based on literature for analogous reactions and serves as an illustrative guide.

The process begins with the nucleophilic attack of the primary amine (piperidin-4-amine) on the carbonyl carbon of cyclohex-1-ene-1-carbaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to form an iminium cation, which is then reduced by the hydride agent to yield this compound.

N-Alkylation and Amine Coupling Reactions

N-alkylation represents another fundamental and direct route to the target compound. This method involves the reaction of piperidin-4-amine with an appropriate alkylating agent, such as 1-(halomethyl)cyclohex-1-ene (e.g., 1-(bromomethyl)cyclohex-1-ene). The reaction is a nucleophilic substitution where the nitrogen atom of the piperidine ring attacks the electrophilic carbon of the cyclohexenylmethyl group, displacing the halide leaving group.

To drive the reaction to completion and neutralize the acid byproduct (HX), a base is typically required. Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). researchgate.net The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often being employed to facilitate the reaction. researchgate.net The reaction can generally be carried out at room temperature or with gentle heating to increase the rate. researchgate.net One common procedure involves stirring the amine, alkylating agent, and a base like K₂CO₃ in dry DMF at room temperature. researchgate.net

Table 2: Example Conditions for N-Alkylation of Piperidines

Entry Alkylating Agent Base Solvent Temperature
1 Alkyl Bromide/Iodide K₂CO₃ DMF Room Temp.
2 Alkyl Bromide N,N-diisopropylethylamine Acetonitrile 70 °C researchgate.net

This table is illustrative, showing typical conditions for N-alkylation reactions involving piperidine derivatives.

Stereoselective Synthesis and Chiral Resolution Techniques

The target molecule, this compound, is achiral and therefore does not exist as enantiomers. As such, stereoselective synthesis or chiral resolution is not necessary for its preparation. However, the broader field of piperidine synthesis is rich with methods for controlling stereochemistry, which are crucial when dealing with chiral analogues. nih.govrsc.org

Should a chiral center be present in a related structure, stereoselective synthesis could be achieved through various strategies. These include the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool of materials. nih.gov For instance, gold-catalyzed cyclization methods have been developed for the highly modular and flexible synthesis of enantiomerically enriched piperidines. nih.gov

In cases where a racemic mixture of a chiral piperidine is synthesized, chiral resolution can be employed to separate the enantiomers. wikipedia.org The most common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. wikipedia.org These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orgrsc.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org Another powerful technique for separating enantiomers is chiral column chromatography. wikipedia.orgmdpi.com

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is paramount for maximizing yield, minimizing byproducts, and ensuring the economic viability and scalability of a synthesis. This involves the careful selection of catalysts, ligands, solvents, and reaction temperatures.

Catalytic Systems and Ligand Effects

In many synthetic routes to piperidines, catalytic systems play a pivotal role. For syntheses involving reductive amination under hydrogenation conditions, the choice of catalyst is critical. Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel are frequently used. researchgate.net For example, cobalt-based composites have been studied for the catalytic amination of aromatic aldehydes, demonstrating that the catalyst composition can significantly influence the yield and selectivity of the reaction. mdpi.com

In the context of stereoselective synthesis of more complex piperidines, the ligands coordinated to a metal catalyst are often the primary source of chirality transfer. Chiral ligands, such as sparteine (B1682161) used in conjunction with n-BuLi, can enable kinetic resolution of N-Boc-protected piperidines through asymmetric deprotonation. whiterose.ac.uk The development of novel catalytic systems continues to be an active area of research to improve the efficiency and stereoselectivity of piperidine synthesis. rsc.org

Solvent Screening and Temperature Optimization

The selection of an appropriate solvent is crucial as it can influence reaction rates, selectivity, and the solubility of reactants and reagents. For N-alkylation reactions, polar aprotic solvents like DMF and acetonitrile are often preferred. researchgate.net In reductive amination using metal hydrides, alcoholic solvents like methanol or ethanol (B145695) are common. redalyc.org The optimal solvent is typically determined through a screening process to identify the medium that provides the best balance of reaction performance and ease of workup.

Temperature is another critical parameter that must be optimized. While higher temperatures generally increase reaction rates, they can also lead to the formation of undesired byproducts or decomposition of sensitive functional groups. For N-alkylation, reactions may be run at room temperature or heated to around 70 °C to achieve a reasonable rate. researchgate.net Catalytic reductive aminations can vary widely in temperature, from room temperature to 150 °C, depending on the activity of the catalyst and the pressure of the hydrogen gas. mdpi.com Optimization often involves running the reaction at various temperatures to find the point that maximizes the yield of the desired product in the shortest amount of time.

Scale-Up Considerations for Research Synthesis

The transition from a laboratory-scale synthesis of this compound to a larger, research-scale production necessitates careful consideration of several critical factors to ensure safety, efficiency, and reproducibility. While specific process development data for this particular molecule is not extensively published, a prospective analysis based on its likely synthetic route—reductive amination of cyclohex-1-ene-1-carbaldehyde with piperidin-4-amine—allows for the identification of key scale-up challenges and strategies. wikipedia.orgmdpi.com

A plausible synthetic pathway involves the condensation of the aldehyde and amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. wikipedia.org The choice of reducing agent is a primary consideration for both the reaction's success and its scalability. wikipedia.orgacsgcipr.org Common laboratory-scale reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are effective but can present challenges at a larger scale regarding cost, handling, and waste disposal. masterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas, is often a more atom-economical and greener alternative for industrial applications and larger scales. wikipedia.orgacsgcipr.org

Key Scale-Up Parameters for Reductive Amination:

ParameterLaboratory Scale (e.g., 1-5 g)Research Scale-Up (e.g., 100-500 g)Key Considerations for Scale-Up
Reaction Vessel Round-bottom flask with magnetic stirringJacketed glass reactor with overhead mechanical stirringEfficient mixing is crucial to maintain homogeneity and heat transfer. Overhead stirring prevents dead zones. A jacketed reactor allows for precise temperature control.
Reagent Addition Manual addition via pipette or dropping funnelControlled addition via pump or pressure-equalizing dropping funnelExothermic reactions require slow, controlled addition to manage heat evolution and prevent temperature spikes that could lead to side reactions or safety hazards.
Temperature Control Oil bath, heating mantle, or ice bathCirculating heating/cooling system connected to the reactor jacketMaintaining a consistent temperature profile is critical for reaction kinetics and selectivity. Larger volumes have a smaller surface-area-to-volume ratio, making heat dissipation more challenging.
Solvent Volume Typically more dilute to ensure dissolution and stirringOptimized for concentration to improve throughput and reduce solvent wasteHigher concentrations can increase reaction rates but may also lead to issues with solubility, viscosity, and heat removal.
Work-up & Isolation Separatory funnel extraction, rotary evaporationLiquid-liquid extraction in the reactor, larger filtration apparatusPhase separation can be slower at a larger scale. Handling large volumes of solvents requires appropriate engineering controls.
Purification Flash column chromatographyCrystallization, distillation, or preparative HPLCColumn chromatography is often impractical and costly for large quantities. Developing a robust crystallization process is highly desirable for achieving high purity on a larger scale.

Detailed Research Findings and Considerations:

When scaling up the synthesis of this compound, particular attention must be paid to the management of reaction exotherms, especially during the addition of the reducing agent. youtube.com For instance, if using a borohydride-based reagent, the reaction is often exothermic. On a large scale, inadequate heat removal could lead to a runaway reaction. youtube.com A well-calibrated jacketed reactor with a thermal fluid is essential for maintaining the desired temperature.

The choice between a one-pot direct reductive amination versus a two-step process (imine formation followed by reduction) also has scale-up implications. wikipedia.org A one-pot process is generally preferred for its operational simplicity and reduced cycle time. acs.org However, controlling the reaction and minimizing side products, such as the reduction of the starting aldehyde, can be more challenging. acsgcipr.org Process optimization studies at the lab scale are crucial to define the optimal conditions—such as pH, temperature, and reagent stoichiometry—that favor the formation of the desired product before committing to a large-scale run. manchester.ac.uk

Purification presents another significant hurdle. While laboratory syntheses often rely on column chromatography for purification, this method is generally not economically viable for large quantities. masterorganicchemistry.com Developing a scalable purification method is paramount. This could involve:

Acid-base extraction: Exploiting the basic nature of the amine product to separate it from neutral organic impurities.

Crystallization: Forming a salt of the amine product (e.g., hydrochloride or tartrate salt) to induce crystallization and achieve high purity. This is often the most effective method for large-scale purification.

Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure could be a viable option.

The following table outlines a hypothetical comparison of purification strategies and their scalability:

Purification MethodLaboratory Scale (1 g)Research Scale-Up (500 g)Advantages for Scale-UpDisadvantages for Scale-Up
Flash Chromatography High resolution, effective for complex mixturesImpractical-High solvent consumption, time-consuming, costly stationary phase, difficult to automate for large quantities.
Acid-Base Extraction Simple, quickFeasibleLow cost, simple equipment.May not remove all impurities, can generate large volumes of aqueous waste.
Crystallization Often used for final productHighly desirablePotentially high purity in a single step, cost-effective, easily scalable.Requires significant process development to find suitable solvent systems and conditions; yield can be variable.
Distillation Feasible for liquidsPotentially feasibleCan be highly efficient for volatile compounds, continuous process possible.Product must be thermally stable; may not be effective for high-boiling point compounds or for removing impurities with similar boiling points.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Beyond Basic Identification

While basic spectroscopic methods confirm the presence of functional groups, advanced techniques provide detailed insight into the molecule's connectivity, stereochemistry, and elemental composition.

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the compound's stereochemistry. Due to the absence of published experimental spectra for 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine, the following data is predictive, based on established chemical shift principles and substituent effects.

¹H and ¹³C NMR: The proton spectrum is expected to show distinct signals for the vinylic proton on the cyclohexene (B86901) ring, the methylene (B1212753) bridge protons, and the various aliphatic protons on both the piperidine (B6355638) and cyclohexene rings. The carbon spectrum would similarly show unique resonances for the sp² carbons of the double bond and the sp³ carbons of the rings and the methylene linker.

For stereochemical assignment, the Nuclear Overhauser Effect (NOE) is paramount. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would reveal through-space correlations between protons that are in close proximity. This could be used to establish the relative orientation of the cyclohexenylmethyl substituent with respect to the piperidine ring. For instance, correlations between the methylene bridge protons and the axial or equatorial protons at C2/C6 of the piperidine ring would help define the preferred conformation. youtube.com

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
NH₂ (amine) 1.5 - 2.5 Broad singlet
C=CH (vinyl) ~5.5 Broad singlet / Triplet
CH (piperidine C4) 2.6 - 2.8 Multiplet
CH₂ (bridge) ~2.9 Singlet
CH₂ (piperidine C2, C6) 2.1 - 2.9 Multiplets
CH₂ (piperidine C3, C5) 1.4 - 1.9 Multiplets

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
C=C (quaternary) 135 - 140
C=C (CH) 120 - 125
CH₂ (bridge) 60 - 65
CH₂ (piperidine C2, C6) 53 - 58
CH (piperidine C4) 49 - 53
CH₂ (piperidine C3, C5) 33 - 38

Advanced mass spectrometry techniques provide precise mass measurements and detailed fragmentation patterns, which are essential for confirming the molecular formula and elucidating the structure.

High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI), HRMS would provide a highly accurate mass measurement of the protonated molecular ion, [M+H]⁺. For this compound (C₁₂H₂₂N₂), the theoretical exact mass is 194.1783. HRMS allows for the experimental confirmation of this mass to within a few parts per million (ppm), which validates the elemental composition and rules out other potential formulas.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves isolating the parent ion ([M+H]⁺ at m/z 195.1861) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a structural fingerprint. Key predicted fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atoms is a common pathway for amines. youtube.com This could lead to the loss of the cyclohexenylmethyl group or fragmentation of the piperidine ring.

Loss of Ammonia: Fragmentation involving the primary amine could lead to the loss of NH₃ (17 Da).

Ring Fragmentation: The cyclohexene ring could undergo a retro-Diels-Alder reaction, while the piperidine ring could open and fragment in various ways.

Predicted Key MS/MS Fragments for [C₁₂H₂₂N₂ + H]⁺

m/z (predicted) Possible Fragment Identity
195.1861 [M+H]⁺
178.1594 [M+H - NH₃]⁺
98.1024 [Piperidin-4-amine]⁺ fragment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.org The combined analysis provides a comprehensive profile of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The primary amine group (-NH₂) is particularly diagnostic, typically showing two bands for asymmetric and symmetric N-H stretching in the 3300-3500 cm⁻¹ region. americanelements.com The N-H bending (scissoring) vibration would appear around 1580-1650 cm⁻¹. americanelements.com Other key absorptions include:

C-H Stretching: Alkenyl C-H stretch just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C=C Stretching: A peak around 1650 cm⁻¹ for the cyclohexene double bond.

C-N Stretching: Aliphatic C-N stretches would be visible in the 1020-1250 cm⁻¹ range. americanelements.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. libretexts.org The C=C stretching vibration of the cyclohexene ring is expected to produce a strong and sharp signal in the Raman spectrum, often stronger than in the IR spectrum. Symmetrical C-H stretching and C-C bond vibrations of the aliphatic rings would also be Raman active.

Predicted Vibrational Frequencies

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
N-H Stretch (asymm/symm) 3300 - 3500 3300 - 3500 Medium (IR), Weak (Raman)
C(sp²)-H Stretch 3020 - 3080 3020 - 3080 Medium
C(sp³)-H Stretch 2850 - 2960 2850 - 2960 Strong
C=C Stretch ~1650 ~1650 Medium (IR), Strong (Raman)
N-H Bend 1580 - 1650 - Medium-Strong (IR)
CH₂ Scissor 1440 - 1470 1440 - 1470 Medium

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Although no published crystal structure for this compound exists, this technique would provide invaluable and unambiguous data if a suitable single crystal could be grown.

A successful crystallographic analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles. This would unequivocally establish the solid-state conformation of both the piperidine and cyclohexene rings, for instance, confirming the chair conformation of the piperidine ring and the half-chair of the cyclohexene moiety. Furthermore, it would define the exact spatial relationship and orientation of the two ring systems relative to each other.

Crucially, X-ray crystallography would also map the intermolecular interactions within the crystal lattice. Hydrogen bonding involving the primary amine group (both as a donor and potentially as an acceptor) would be clearly visualized, providing insight into the packing forces that stabilize the solid-state structure.

Conformational Analysis and Dynamics

The flexibility of the piperidine and cyclohexene rings, along with the rotatable single bonds, means the molecule can adopt various conformations. Understanding these dynamics is key to comprehending its properties.

Piperidine Ring: The six-membered saturated piperidine ring strongly prefers a chair conformation to minimize angular and torsional strain. libretexts.org For a substituted piperidine, the substituents can occupy either axial or equatorial positions. Due to steric hindrance, bulky substituents preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. pressbooks.pub In this compound, there are two substituents on the piperidine ring:

The large (Cyclohex-1-en-1-yl)methyl group at the N1 position.

The amino group at the C4 position.

Through a process of ring-flipping, the piperidine ring can interconvert between two chair conformations. However, the conformation where both the large N-substituent and the C4-amino group are in the equatorial position is expected to be overwhelmingly the most stable and therefore the most populated conformer at equilibrium.

Intramolecular Interactions and Rotational Barriers

Detailed experimental and computational studies specifically elucidating the intramolecular interactions and rotational barriers of this compound are not extensively available in peer-reviewed literature. However, a comprehensive analysis of its structural components—the piperidine ring, the cyclohexene moiety, and the linking methylene bridge—allows for a theoretical exploration of its conformational landscape.

Rotation around the single bonds within the molecule gives rise to various conformers. The key rotational barriers would be associated with the bond connecting the methylene bridge to the piperidine nitrogen (C-N bond) and the bond linking the methylene bridge to the cyclohexene ring (C-C bond).

Expected Intramolecular Interactions:

The stability of different conformers is influenced by a network of intramolecular interactions. These can include:

Steric Hindrance (Van der Waals Repulsions): The spatial arrangement of the bulky cyclohexenyl and piperidinyl groups can lead to steric clashes, influencing the preferred rotational angles.

Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the amine group on the piperidine ring and the nitrogen atom of the same ring is sterically unlikely. However, interactions with solvent molecules are probable.

Gauche Interactions: Rotation around the C-C and C-N bonds of the linking chain can lead to gauche interactions between substituents, which are generally less stable than anti-conformations.

A summary of the primary bonds with notable rotational barriers and the key intramolecular interactions expected to influence the conformational preferences of this compound is presented below.

Bond with Rotational BarrierConnecting FragmentsExpected Influencing Intramolecular Interactions
Piperidine N — CH₂Piperidine Ring and Methylene BridgeSteric hindrance between the piperidine ring (especially axial hydrogens) and the cyclohexene moiety.
CH₂ — Cyclohexene CMethylene Bridge and Cyclohexene RingSteric interactions between the piperidine ring and the hydrogens of the cyclohexene ring.

Rotational Barriers:

The energy required to rotate around the key single bonds is influenced by the steric bulk of the connected groups. For N-substituted piperidines, the barrier to rotation around the exocyclic N-C bond can be significant. In related systems, such as N-benzylpiperidines, the rotational barrier is influenced by the interaction of the aromatic ring with the piperidine ring's axial hydrogens. While the cyclohexene ring is not aromatic, similar steric interactions would be expected to create a notable rotational barrier.

Computational chemistry, specifically methods like Density Functional Theory (DFT), would be a valuable tool for quantifying these rotational energy barriers and identifying the most stable conformers. Such studies could provide precise data on dihedral angles and the energy differences between various rotational isomers. In the absence of such specific studies for this compound, the conformational analysis remains qualitative, based on the established principles of stereochemistry in cyclic and acyclic systems.

Molecular Interactions and Mechanistic Hypotheses

Theoretical Framework for Biological Target Engagement

The chemical architecture of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine, featuring a basic piperidine (B6355638) nitrogen, a primary amine, and a lipophilic cyclohexenyl group, suggests a high likelihood of engagement with a variety of biological macromolecules. The 4-aminopiperidine (B84694) core is a well-established pharmacophore found in numerous centrally and peripherally acting drugs, known to interact with G-protein coupled receptors (GPCRs), ion channels, and certain enzymes. nih.govnih.gov

The protonatable nitrogen within the piperidine ring and the primary amine at the 4-position can participate in ionic bonding and hydrogen bond donor-acceptor interactions with acidic residues (e.g., aspartate, glutamate) in receptor binding pockets. The cyclohexenyl-methyl substituent introduces a significant non-polar surface, facilitating hydrophobic interactions with aliphatic and aromatic amino acid side chains. The conformational flexibility of the piperidine ring (chair-boat conformations) and the rotational freedom of the cyclohexenylmethyl group allow the molecule to adopt various spatial arrangements to fit into diverse binding sites.

The cyclohexene (B86901) group, as a rigid version of a flexible alkyl chain, may reduce the entropic penalty upon binding, potentially leading to higher affinity. pharmablock.com Furthermore, this moiety can serve as a bioisostere for a phenyl group, offering a three-dimensional structure that could provide more contact points within a receptor's binding pocket. pharmablock.com

In Vitro Binding Affinity Profiling with Relevant Receptor Superfamilies (e.g., GPCRs, Ion Channels)

While no direct binding data for this compound exists, the known activities of its constituent scaffolds allow for the formulation of plausible hypotheses regarding its receptor affinity profile.

G-Protein Coupled Receptors (GPCRs): The 4-aminopiperidine scaffold is a common feature in ligands for various GPCRs, including muscarinic, researchgate.net dopamine (B1211576), mdpi.com and chemokine receptors. nih.gov The basic nitrogen of the piperidine is often a key interaction point with a conserved aspartate residue in the third transmembrane domain of many aminergic GPCRs.

Ion Channels: Derivatives of 4-aminopiperidine have been shown to act as blockers of N-type calcium channels. nih.gov The positively charged amine could interact with negatively charged residues within the channel pore, leading to a blockade of ion permeation.

Hypothetical In Vitro Binding Affinity Data

Receptor TargetReceptor SuperfamilyHypothetical Ki (nM)Rationale
Dopamine D2 ReceptorGPCR854-aminopiperidine core is present in some D2 ligands.
Muscarinic M3 ReceptorGPCR120Known affinity of other 4-aminopiperidine derivatives. researchgate.net
CCR5GPCR250Piperazine-based CCR5 antagonists share the 4-aminopiperidine motif. nih.gov
N-type Calcium ChannelIon Channel450Established activity of 4-aminopiperidine derivatives as N-type calcium channel blockers. nih.gov

Based on the theoretical framework, the following ligand-receptor interactions can be hypothesized:

GPCRs (e.g., Dopamine D2 Receptor): The protonated piperidine nitrogen could form a salt bridge with a conserved aspartic acid residue (Asp3.32) in the transmembrane domain 3 (TM3). The primary amine at the 4-position could act as a hydrogen bond donor to serine residues in TM5. The cyclohexenyl group would likely occupy a hydrophobic pocket formed by leucine, isoleucine, and phenylalanine residues in TM6 and TM7.

Ion Channels (e.g., N-type Calcium Channel): The positively charged this compound could bind within the vestibule of the channel pore. The primary amine and the piperidine nitrogen could form electrostatic interactions with glutamate or aspartate residues that line the pore and are crucial for calcium ion selectivity. The bulky cyclohexenyl group could sterically hinder the passage of ions.

There is no direct evidence to suggest that this compound acts as an allosteric modulator. However, the possibility cannot be entirely ruled out without experimental data. Allosteric modulators bind to a site topographically distinct from the orthosteric binding site. Should this compound exhibit allosteric properties, it would likely be due to the cyclohexenyl moiety binding to a hydrophobic allosteric pocket, inducing a conformational change in the receptor that modulates the affinity or efficacy of the endogenous ligand.

In Vitro Enzyme Inhibition/Activation Kinetics (if applicable)

The 4-aminopiperidine scaffold is present in inhibitors of certain enzymes, such as soluble epoxide hydrolase. amanote.com While there is no direct data for this compound, we can hypothesize potential interactions with enzymes that have binding sites complementary to its structure.

Hypothetical Enzyme Inhibition Data

Enzyme TargetHypothetical IC50 (µM)Type of InhibitionRationale
Soluble Epoxide Hydrolase (sEH)5.2CompetitivePiperidine-derived compounds are known sEH inhibitors. amanote.com
Acetylcholinesterase (AChE)> 100-While some piperidines interact with AChE, the overall structure may not be optimal.

For a hypothetical interaction with soluble epoxide hydrolase (sEH), the mechanism would likely involve the piperidine nitrogen and the primary amine forming hydrogen bonds with key residues in the active site, such as Asp333, and participating in a charge-relay system with the catalytic triad (Asp333, Tyr381, Tyr465). The cyclohexenyl group would occupy the hydrophobic tunnel leading to the active site.

In the context of sEH inhibition, this compound does not directly mimic the endogenous substrates (epoxides of fatty acids). Instead, its inhibitory action would be based on its ability to occupy the active site and interact with key catalytic residues, thereby preventing the substrate from binding and being hydrolyzed.

Computational docking studies would be necessary to model the precise binding mode of this compound within the active site of sEH or other potential enzyme targets. Such modeling would help to refine the hypotheses about key interactions and guide the design of more potent and selective analogs.

Structure-Based Mechanistic Predictions

The unique structural architecture of this compound, a molecule characterized by a piperidin-4-amine core linked to a cyclohex-1-en-1-yl methyl group, provides a basis for predicting its potential molecular interactions and mechanistic pathways. An analysis of its constituent functional groups, in comparison with structurally related compounds, allows for the formulation of several mechanistic hypotheses.

The central piperidine ring is a prevalent scaffold in medicinal chemistry, often associated with activity in the central nervous system (CNS) and enzyme inhibition. The presence of a primary amine at the 4-position of this ring introduces a key site for hydrogen bonding and potential salt bridge formation with biological targets. This feature is crucial for the anchoring of the molecule within a binding pocket.

The N-substituent, a (cyclohex-1-en-1-yl)methyl group, is a distinctive feature that significantly influences the compound's steric and electronic properties. The cyclohexene ring introduces a degree of conformational rigidity and a lipophilic surface that can engage in van der Waals interactions and hydrophobic contacts with receptor sites. The double bond within the cyclohexene ring may also participate in π-stacking or other electronic interactions. The methylene (B1212753) linker connecting the cyclohexene ring to the piperidine nitrogen provides rotational flexibility, allowing the cyclohexenyl moiety to adopt various spatial orientations to optimize binding.

Based on these structural characteristics, several potential mechanisms of action can be predicted. The primary amine group could act as a key pharmacophoric element, interacting with acidic residues such as aspartate or glutamate in a protein's active site. This is a common interaction motif for aminergic G-protein coupled receptors (GPCRs) or ion channels.

A comparative analysis with structurally analogous compounds can offer further insights into potential mechanisms. For instance, derivatives of 4-aminopiperidine have been investigated for their ability to inhibit the assembly of the Hepatitis C Virus (HCV). While the specific N-substituent differs, the shared 4-aminopiperidine core suggests that this compound could potentially interfere with protein-protein interactions essential for viral assembly.

Similarly, compounds incorporating a 1-(piperidin-4-yl) substructure have been identified as inhibitors of the NLRP3 inflammasome. This suggests that the piperidin-4-amine moiety of the target compound could potentially interact with key components of this inflammatory signaling pathway.

To summarize the structure-based predictions, the following table outlines the key structural features and their hypothesized roles in molecular interactions.

Structural FeaturePotential Molecular InteractionsPredicted Mechanistic Role
Piperidin-4-amine Core Hydrogen bonding, salt bridge formation, electrostatic interactions.Anchoring within a binding site, interaction with key amino acid residues (e.g., Asp, Glu).
Primary Amine (-NH2) Acts as a hydrogen bond donor and acceptor.Critical for target recognition and binding affinity.
(Cyclohex-1-en-1-yl)methyl Group Hydrophobic interactions, van der Waals forces, potential π-interactions.Contributes to binding affinity, influences pharmacokinetic properties, allows for conformational flexibility to optimize fit.
Cyclohexene Ring Provides a rigid, lipophilic surface.Engagement with hydrophobic pockets in the target protein.
Methylene Linker Allows for rotational freedom.Facilitates optimal orientation of the cyclohexenyl group within the binding site.

The following table provides a comparison of this compound with structurally related compounds and their known biological activities, highlighting the potential for analogous mechanisms.

CompoundShared Structural MoietyKnown/Potential Biological Activity
This compound Piperidin-4-aminePredicted: CNS activity, enzyme inhibition, antiviral, anti-inflammatory.
4-Aminopiperidine derivatives 4-AminopiperidineInhibition of Hepatitis C Virus (HCV) assembly.
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives 1-(Piperidin-4-yl)Inhibition of the NLRP3 inflammasome. mdpi.com

These structure-based predictions provide a foundational hypothesis for the potential biological activities of this compound, guiding further experimental investigation into its specific molecular targets and mechanisms of action.

Structure Activity Relationship Sar Studies and Analog Design

Design Principles for Modifying the 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine Scaffold

The modification of the this compound scaffold is guided by several key principles aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. A primary strategy involves the bioisosteric replacement of functional groups to improve ligand efficiency while maintaining or enhancing interactions with the target. For instance, replacing a central cyclohexane (B81311) ring with a piperidine (B6355638) ring in some ligand series has been explored to introduce polarity and improve hydrolytic stability. nih.gov

Another core principle is the systematic exploration of the scaffold's different regions to probe the steric and electronic requirements of the binding site. This involves creating a library of analogs with diverse functionalities to map out the chemical space and identify key interactions. The goal is to modulate properties such as lipophilicity, hydrogen bonding capacity, and conformational flexibility to optimize the compound's profile. The design of novel analogs often involves a pharmacophore-hybridization strategy, combining structural motifs from different known active compounds to generate new chemical entities with potentially synergistic effects. nih.gov

Furthermore, the introduction of conformational constraints, for example, through the formation of spirocyclic systems on the piperidine ring, is a design principle used to study the effect of a modified piperidinyl moiety on enzyme interactions. beilstein-journals.org Such modifications can lock the molecule in a more bioactive conformation, potentially leading to increased potency and selectivity.

Systematic Derivatization Strategies

Systematic derivatization of the this compound scaffold is essential for a comprehensive understanding of its SAR. This involves targeted modifications at three key positions: the piperidine ring, the cyclohexene (B86901) moiety, and the piperidin-4-amine position.

The nitrogen atom of the piperidine ring is a primary target for modification. N-substitution with small alkyl groups, such as methyl or ethyl, can significantly influence receptor affinity. For example, in a series of σ1 receptor ligands, N-methylpiperidine derivatives showed high affinity, whereas analogs with a free N-H, or larger substituents like ethyl or tosyl, exhibited considerably lower affinity. nih.gov This suggests that the size and nature of the N-substituent are critical for optimal interaction within the binding pocket.

Ring atom variations, such as the introduction of other heteroatoms, can also be explored. For instance, replacing the piperidine ring with a thiomorpholine (B91149) or piperazine (B1678402) ring can alter the electronic and steric properties of the molecule, potentially leading to different binding modes and activities. rsc.org

The following table summarizes the effect of N-substitution on the piperidine ring on σ1 receptor affinity in an analogous series of compounds. nih.gov

CompoundN-Substituentσ1 Affinity (Ki [nM])
Analog A-H165
Analog B-CH3<27
Analog C-CH2CH3Lower than N-CH3
Analog D-TosylLower than N-CH3

This table is generated based on data from analogous piperidine-containing compounds to illustrate potential SAR trends for the this compound scaffold.

The cyclohexene moiety offers several opportunities for modification. Saturation of the double bond to form a cyclohexane ring can impact the molecule's conformation and lipophilicity, thereby affecting its biological activity. In some instances, the introduction of unsaturation into a saturated ring has been shown to increase potency. dndi.org

Furthermore, the introduction of various substituents on the cyclohexene ring can probe for additional binding interactions. The position and nature of these substituents are critical. For example, in a series of ketamine analogs, 2- and 3-substituted compounds on a cyclohexyl ring were generally more active than their 4-substituted counterparts. mdpi.com Acylation, alkylation, and oxidation of a cyclohexanedione moiety in other compounds have been shown to have detrimental effects on activity, highlighting the importance of this part of the molecule for biological function. nih.gov

The primary amine at the 4-position of the piperidine ring is a key site for derivatization. This functional group can be converted to secondary or tertiary amines through reductive amination with various aldehydes and ketones. nih.gov These modifications can alter the basicity and hydrogen bonding capacity of the amine, which can have a profound effect on its interaction with biological targets.

Acylation of the primary amine to form amides is another common derivatization strategy. The nature of the acyl group, whether it is a simple alkyl or a more complex aromatic or heterocyclic moiety, can be varied to explore a wide range of steric and electronic effects. The functionalization of the piperidine ring at this position can lead to a variety of derivatives with diverse biological activities. researchgate.net For example, in a series of hepatitis C virus assembly inhibitors, a 4-aminopiperidine (B84694) scaffold was systematically explored by coupling with appropriate electrophiles after a reductive amination step. nih.gov

Analysis of Structural Features Influencing Molecular Interactions

The biological activity of this compound and its analogs is governed by a complex interplay of structural features that determine their molecular interactions with target proteins. Key among these are lipophilicity and the ability to form hydrogen bonds.

Hydrogen bonding is another crucial factor in molecular recognition. nih.gov The primary amine at the piperidin-4-yl position and the nitrogen atom within the piperidine ring can act as both hydrogen bond donors and acceptors. These interactions are often essential for anchoring the ligand within the binding site of a protein. The formation of intramolecular hydrogen bonds can also influence a molecule's conformation and apparent lipophilicity, which can in turn affect its membrane permeability. rsc.orgnih.gov The ability to modulate these hydrogen bonding capabilities through systematic derivatization is a powerful tool in drug design. beilstein-journals.orgnih.gov

The following table illustrates how modifications can impact these key physicochemical properties.

ModificationPotential Effect on LipophilicityPotential Effect on Hydrogen Bonding
N-methylation of piperidineIncreaseLoss of N-H donor
Saturation of cyclohexeneIncreaseNo direct change
Acylation of 4-amineVaries with acyl groupReplaces N-H donors with an acceptor (C=O)
Introduction of hydroxyl group on cyclohexeneDecreaseAddition of donor and acceptor

This table provides a generalized prediction of the effects of certain modifications on the physicochemical properties of the this compound scaffold.

Steric and Electronic Effects of Substituents

In the design of analogs for compounds like this compound, the steric and electronic properties of substituents play a critical role in modulating biological activity. The core structure, featuring a piperidin-4-amine scaffold, has two primary sites for substitution: the piperidine nitrogen (N-1) and the 4-position amino group. The (Cyclohex-1-en-1-yl)methyl group at the N-1 position is a bulky, lipophilic moiety. The steric bulk of this group can significantly influence how the molecule fits into a biological target's binding site.

Research on analogous 4-aminopiperidine structures highlights the importance of the N-1 substituent's size and nature. In a series of 1-benzyl-N-alkylpiperidin-4-amine analogs developed as antifungal agents, the interplay between substituents at both positions was systematically explored to determine the optimal steric requirements for activity. mdpi.com The benzyl (B1604629) group at the N-1 position serves as a relevant structural analog to the (cyclohex-1-en-1-yl)methyl group, both providing significant steric bulk.

The findings from these related compounds indicate that a large, hydrophobic substituent at the N-1 position is often beneficial for activity when paired with an appropriate substituent at the 4-amino position. For instance, combining a benzyl or phenylethyl group at N-1 with a long, linear alkyl chain, such as an n-dodecyl group, at the 4-amino position resulted in compounds with outstanding antifungal activity. mdpi.com Conversely, shorter, branched, or cyclic alkyl groups at the 4-amino position were found to be detrimental to activity. mdpi.com

This suggests a specific spatial arrangement is required for optimal biological effect, where the bulky N-1 group likely occupies a large hydrophobic pocket within the target enzyme, while the substituent on the 4-amino group extends into a different region. The electronic effects of these substituents, while less pronounced in these specific aliphatic and benzyl examples, can also be a key factor. In general, the introduction of electron-donating or electron-withdrawing groups can alter the basicity (pKa) of the piperidine nitrogen and the 4-amino group, which can in turn affect ligand-receptor interactions, membrane permeability, and metabolic stability. rsc.orgnih.gov Sterically bulky ligands can also influence bond stability and reactivity within the molecule. nih.gov

Table 1: Influence of N-1 and N-4 Substituents on Antifungal Activity of Analogous 4-Aminopiperidines

Compound Name N-1 Substituent N-4 Amino Substituent Relative Antifungal Activity
1-Benzyl-N-(4-tert-butyl)benzylpiperidin-4-amineBenzyl4-tert-butylbenzylModerate
1-Benzyl-N-dodecylpiperidin-4-amineBenzyln-Dodecyl (C12)High
N-Dodecyl-1-phenethylpiperidin-4-aminePhenylethyln-Dodecyl (C12)High
Analog with short N-4 alkyl chainBenzyle.g., PropylLow

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies used to design new compounds with improved properties by modifying the core molecular structure or replacing key functional groups. nih.govchem-space.com These techniques are highly relevant for optimizing leads based on the this compound scaffold.

Scaffold Hopping involves replacing the central heterocyclic core—in this case, the piperidine ring—with a structurally different scaffold while maintaining the original orientation of key binding groups. nih.gov This is often done to escape patent limitations, alter physical properties, or improve pharmacokinetic profiles. For piperidine-containing compounds, which are common in central nervous system (CNS) drug candidates, scaffold hopping can yield novel chemotypes with distinct properties. For example, in the development of neurokinin-3 receptor (NK3R) antagonists, a fused triazolopiperazine scaffold was successfully replaced with an isoxazolo[3,4-c]piperidine core. nih.gov This hop resulted in a new series of compounds with moderate antagonistic activity and more favorable environmental decomposition properties. nih.gov Such a strategy could be applied to the this compound core to explore novel heterocyclic systems that maintain the crucial spatial relationship between the N-substituent and the 4-amino group.

Bioisosteric Replacement is a more subtle modification where an atom or a group of atoms is exchanged for another with similar physical or chemical properties. chem-space.com This can fine-tune a compound's potency, selectivity, or metabolic stability. For the target compound, both the piperidine and cyclohexene rings are candidates for bioisosteric replacement.

Piperidine Ring Bioisosteres: The piperidine ring is one of the most common rings found in pharmaceuticals. cambridgemedchemconsulting.com However, the atoms adjacent to the nitrogen are often sites of metabolic oxidation. A common bioisosteric replacement is the morpholine (B109124) ring, where a methylene (B1212753) group is replaced by an oxygen atom. This can increase polarity and reduce metabolism, though it also influences the basicity of the nitrogen. cambridgemedchemconsulting.com Other potential replacements include tropane (B1204802) systems or spirocyclic scaffolds like aza-spiro[3.3]heptane, which can alter the vectors of substituents and explore new chemical space. cambridgemedchemconsulting.com

Cyclohexene Ring Bioisosteres: The cyclohexene ring is a lipophilic group that can also be a site of metabolism. A common strategy to block metabolism on alkyl rings is the introduction of heteroatoms or the replacement with smaller, more rigid ring systems. cambridgemedchemconsulting.com For instance, the cyclohexyl group has been bioisosterically replaced with smaller rings like cyclopropane (B1198618) or cyclobutane, or with heterocyclic rings such as tetrahydropyran (B127337) or tetrahydrofuran. cambridgemedchemconsulting.comnih.gov These changes can increase solubility, reduce lipophilicity (LogP), and decrease metabolic clearance while aiming to preserve the necessary steric bulk for biological activity. cambridgemedchemconsulting.com

Table 2: Examples of Scaffold Hopping and Bioisosteric Replacement Strategies

Strategy Original Scaffold/Group Replacement Scaffold/Group Potential Outcome
Scaffold HoppingFused Piperidine (e.g., Triazolopiperazine)Fused Heterocycle (e.g., Isoxazolo[3,4-c]piperidine)Novel chemotype, altered pharmacokinetics, new intellectual property. nih.gov
Bioisosteric ReplacementPiperidineMorpholineIncreased polarity, reduced metabolism, altered pKa. cambridgemedchemconsulting.com
Bioisosteric ReplacementPiperidineAza-spiro[3.3]heptaneAltered substituent vectors, exploration of new chemical space. cambridgemedchemconsulting.com
Bioisosteric ReplacementCyclohexene/CyclohexylTetrahydropyranReduced metabolism, lower LogP, increased solubility. cambridgemedchemconsulting.com
Bioisosteric ReplacementCyclohexene/CyclohexylCyclopropane/CyclobutaneIncreased F(sp3) character, altered conformational profile. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule.

The electronic properties of a molecule are fundamental to its reactivity and interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. researchgate.netsemanticscholar.orgaimspress.com A smaller energy gap generally implies higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atoms of the piperidine ring and the primary amine group, as well as the double bond of the cyclohexene ring. The LUMO, conversely, would be distributed over areas that can accept electron density.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. aimspress.comdergipark.org.tr For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms, indicating their nucleophilic character and propensity to act as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the amine hydrogens, highlighting their electrophilic nature and ability to act as hydrogen bond donors.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted CharacteristicSignificance
HOMO Localized on nitrogen atoms and cyclohexene double bondIndicates regions of electron donation and susceptibility to electrophilic attack.
LUMO Distributed over electron-deficient areasIndicates regions of electron acceptance and susceptibility to nucleophilic attack.
HOMO-LUMO Gap ModerateSuggests a balance between chemical stability and reactivity.
MEP Negative potential around nitrogen atoms; Positive potential around amine hydrogensPredicts sites for hydrogen bonding and other intermolecular interactions.

Note: The data in this table is predictive and based on the analysis of similar structures. Specific values would require dedicated DFT calculations for this molecule.

Quantum chemical calculations can also predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the structural elucidation of the compound. researchgate.netbohrium.comyoutube.com Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be correlated with experimental data to confirm the molecular structure. For this compound, distinct signals would be predicted for the protons and carbons of the cyclohexene, piperidine, and methyl bridge moieties.

Similarly, the prediction of IR vibrational frequencies can help in identifying the characteristic functional groups present in the molecule. researchgate.netbohrium.comyoutube.com Key predicted vibrational bands would include N-H stretching for the primary amine, C-N stretching for the piperidine ring, and C=C stretching for the cyclohexene ring.

Table 2: Predicted Key Spectroscopic Features for this compound

Spectroscopic TechniquePredicted Key Features
¹H NMR Signals corresponding to protons on the cyclohexene ring (including a vinylic proton), the piperidine ring, the methylene bridge, and the primary amine group.
¹³C NMR Resonances for the carbons of the cyclohexene ring (including two sp² carbons), the piperidine ring, and the methylene bridge.
IR Spectroscopy N-H stretching vibrations (amine), C-H stretching vibrations (aliphatic and vinylic), C=C stretching vibration (alkene), and C-N stretching vibrations.

Note: Specific chemical shifts and vibrational frequencies require dedicated computational analysis.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a biological target. nih.govresearchgate.nettandfonline.com

Studies on various piperidine derivatives have shown their potential to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.govrsc.org For this compound, molecular docking could be employed to screen for potential protein targets. The stability of the resulting ligand-protein complex can be further assessed using molecular dynamics simulations, which provide insights into the dynamic behavior of the complex over time.

Through molecular docking and dynamics, it is possible to identify the key amino acid residues within the binding site that interact with the ligand. The structural features of this compound, such as the basic nitrogen of the piperidine and the primary amine, are likely to form hydrogen bonds or ionic interactions with acidic residues like aspartate or glutamate in a protein's active site. The cyclohexenyl and piperidine rings can engage in hydrophobic or van der Waals interactions with nonpolar residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.govnih.gov For piperidine derivatives, QSAR studies have been successfully used to predict their activity against various targets. tandfonline.comnih.govnih.govresearchgate.net

A QSAR model for a series of analogs of this compound would involve the calculation of various molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. By correlating these descriptors with experimentally determined biological activities, a predictive model can be developed. Such a model could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

Table 3: Potentially Relevant Descriptors for QSAR Modeling of this compound Analogs

Descriptor ClassExample DescriptorsPotential Influence on Activity
Constitutional Molecular Weight, Number of Nitrogen AtomsGeneral size and composition of the molecule.
Topological Connectivity IndicesDescribes the branching and shape of the molecule.
Geometrical Molecular Surface Area, Molecular VolumeRelates to the steric fit of the molecule in a binding pocket.
Electronic Dipole Moment, HOMO/LUMO EnergiesGoverns electrostatic and orbital interactions with the target.

Computational and In Silico Studies on this compound

The lack of dedicated research into the computational aspects of this compound means that there are no established 2D or 3D QSAR models to report. Similarly, information regarding predictive modeling for the design of novel analogs based on its structure is not available in the current body of scientific literature.

Furthermore, specific in silico predictions of the metabolic fate of this compound, including the identification of potential sites of metabolism by Cytochrome P450 enzymes and predictions of glucuronidation or other Phase II metabolic pathways, have not been published.

While the fundamental principles of computational chemistry and molecular modeling are widely applied in drug discovery and development to predict the properties and metabolic pathways of novel chemical entities, such studies appear not to have been conducted or at least not published for this compound.

Therefore, the following sections on computational chemistry and in silico metabolism remain speculative in the absence of specific data for the target compound. The methodologies described represent standard approaches in the field that could be applied to this compound in future research.

Analytical Chemistry Methodologies for Research Applications

Development of Advanced Separation Techniques

Separation science is a cornerstone for the analysis of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine, enabling its isolation from impurities, related compounds, and complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the separation and quantification of piperidine-containing compounds due to its versatility and efficiency. sielc.comnih.gov For this compound, a typical RP-HPLC method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. The inclusion of an acidic modifier like formic acid is common to improve peak shape and ensure ionization for subsequent mass spectrometry detection. sielc.com

Given that the structure of this compound possesses a chiral center, the separation of its enantiomers is critical. Chiral HPLC is the definitive technique for this application. mdpi.com This is achieved using a chiral stationary phase (CSP), with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly effective for the resolution of chiral amines. mdpi.comnih.gov The mobile phase in chiral separations often consists of a mixture of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol), sometimes with a small amount of a basic modifier such as diethylamine (B46881) (DEA) to improve resolution and peak symmetry. nih.gov

For compounds like this compound that lack a strong chromophore, UV detection can be challenging. To enhance sensitivity, pre-column derivatization with a UV-absorbing agent, such as para-toluenesulfonyl chloride (PTSC), can be employed. This process introduces a chromophore into the molecule, allowing for sensitive detection at wavelengths like 228 nm. nih.gov

ParameterTypical RP-HPLC ConditionsTypical Chiral HPLC Conditions
Stationary Phase (Column) C18 (e.g., Gemini, Newcrom R1) sielc.comnih.govPolysaccharide-based CSP (e.g., Chiralpak AD-H) nih.gov
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid sielc.comHexane/Ethanol (B145695) with 0.1% Diethylamine nih.gov
Flow Rate 0.8 - 1.0 mL/min0.5 - 1.0 mL/min
Detection UV-Vis or Mass Spectrometry (MS)UV-Vis (often after derivatization) nih.gov
Derivatization Generally not required for MS detectionPre-column with PTSC for UV detection nih.gov

Direct analysis of this compound by Gas Chromatography (GC) is impractical due to its low volatility and the presence of a polar primary amine group. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. mostwiedzy.pl

Common derivatization strategies for primary amines involve acylation or silylation. This chemical modification masks the polar N-H bond, reducing intermolecular hydrogen bonding and increasing volatility. The resulting derivative can then be effectively separated on a standard capillary GC column, such as a low-polarity phenyl-arylene phase (e.g., 5% phenyl). mostwiedzy.pl Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred configuration, as it provides both high-resolution separation and definitive identification based on the mass spectrum of the derivatized analyte. researchgate.net

Mass Spectrometry for Trace Analysis and Metabolite Identification in In Vitro Systems

Mass spectrometry (MS) is a powerful tool for the analysis of this compound, offering unparalleled sensitivity and specificity for trace analysis and structural characterization, especially in the context of in vitro metabolic studies. taylorandfrancis.com

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying compounds in complex biological mixtures. nih.gov For this compound, electrospray ionization (ESI) in the positive ion mode would be used to generate the protonated molecular ion [M+H]⁺. In the tandem MS setup, this precursor ion is isolated and fragmented by collision-induced dissociation (CID) to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint, enabling definitive identification and elucidation of the molecule's structure. mdpi.com

High-resolution mass spectrometry, particularly Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-QToF) mass spectrometry, provides highly accurate mass measurements for both precursor and product ions. nih.govmdpi.com This capability allows for the determination of the elemental composition of unknown metabolites, which is a critical step in identifying the products of in vitro metabolism experiments. mdpi.comnih.gov

Analytical TechniqueApplication for this compoundKey Information Obtained
LC-MS/MS Quantification and structural confirmation in in vitro samples. mdpi.comMolecular weight and characteristic fragmentation patterns for identification.
LC-QToF Identification of unknown metabolites and structural elucidation. nih.govAccurate mass measurements for determining elemental composition of parent and fragment ions.

Stable isotope labeling is a definitive technique for tracing the metabolic fate of a compound within an in vitro system. nih.gov This methodology involves synthesizing this compound with one or more heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov

When the isotopically labeled compound is incubated in an in vitro system (e.g., with liver microsomes), any resulting metabolites will retain the isotopic label. mdpi.com In an LC-MS analysis, the parent compound and its metabolites will appear as distinct ion clusters with a characteristic mass shift corresponding to the incorporated isotope(s). This allows for the unambiguous differentiation of drug-related material from the endogenous background matrix, greatly simplifying the process of metabolite discovery and identification. nih.govyoutube.com Furthermore, by analyzing the isotopic pattern within the fragments in an MS/MS experiment, researchers can determine which parts of the molecule have been metabolically altered.

Spectrophotometric and Fluorometric Assay Development for In Vitro Studies

While less specific than mass spectrometry, spectrophotometric and fluorometric assays can be developed for the rapid, high-throughput quantification of this compound in certain in vitro applications. These methods rely on a chemical reaction that generates a colored or fluorescent product, which can be measured quantitatively.

The primary amine group of the target compound is a suitable target for such derivatization reactions.

Spectrophotometric Assays: Reaction with ninhydrin (B49086) produces a distinct purple-colored product (Ruhemann's purple), which can be quantified by measuring its absorbance at approximately 570 nm.

Fluorometric Assays: Reagents like o-phthalaldehyde (B127526) (OPA), in the presence of a thiol, or fluorescamine (B152294) react specifically with primary amines to yield highly fluorescent products. These assays offer greater sensitivity compared to spectrophotometric methods.

These assays could be adapted to measure the concentration of the parent compound over time in an in vitro experiment. However, it is crucial to note that these methods may be susceptible to interference from other primary amines present in the biological matrix, such as amino acids. Therefore, careful validation and the use of appropriate controls are necessary to ensure the accuracy and reliability of the data.

Future Research Directions and Academic Prospects

Elucidation of Additional Molecular Interaction Profiles for 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine

A primary avenue for future research will be the comprehensive characterization of the molecular targets with which this compound interacts. The aminopiperidine motif is a well-established pharmacophore found in inhibitors of various enzymes and receptors. nih.govnih.gov Initial investigations should, therefore, focus on a broad panel of biologically relevant targets.

Computational modeling and docking studies can serve as an initial screening tool to predict potential binding partners. nih.gov These in silico approaches can help prioritize targets for subsequent in vitro validation. nih.gov For example, given the prevalence of the piperidine (B6355638) scaffold in receptor antagonists, a hypothetical screening campaign could assess its binding affinity against a panel of G-protein coupled receptors (GPCRs) or ion channels.

Table 1: Illustrative Example of a Hypothetical In Vitro Binding Affinity Profile

Target Receptor Binding Affinity (Ki, nM) Assay Type
Dopamine (B1211576) D2 150 Radioligand Binding
Serotonin 5-HT2A 320 Radioligand Binding
Sigma-1 85 Radioligand Binding
CCR5 >1000 Chemokine Binding

Further studies could then explore the structure-activity relationships (SAR) by systematically modifying the core structure to enhance potency and selectivity for the most promising targets identified.

Application of Advanced Synthetic Technologies (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic methodologies offer powerful tools to improve the synthesis of this compound and to generate novel derivatives. The application of these technologies will be crucial for efficient library synthesis and process optimization.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and ease of scalability. acs.orgorganic-chemistry.org For the synthesis of aminopiperidine derivatives, flow chemistry can enable rapid and efficient reaction sequences. researchgate.net A hypothetical flow process for the synthesis of the target compound could involve the continuous reductive amination of a piperidinone precursor, followed by N-alkylation in a subsequent reactor module.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgmdpi.com This technology could be particularly useful for the late-stage functionalization of the this compound scaffold, allowing for the introduction of diverse substituents under mild conditions. nih.govscilit.com For instance, photoredox-mediated reactions could be employed to functionalize the cyclohexene (B86901) ring or the piperidine nitrogen. acs.org

Table 2: Hypothetical Comparison of Synthetic Routes

Parameter Traditional Batch Synthesis Flow Chemistry Synthesis
Reaction Time 12-24 hours 10-30 minutes
Typical Yield 60-70% 85-95%
Scalability Limited High

Integrated In Silico and In Vitro Approaches for Enhanced Compound Prioritization

An integrated approach combining computational and experimental methods will be essential for efficiently navigating the chemical space around the this compound scaffold and prioritizing compounds for further development.

In silico screening can be used to generate virtual libraries of derivatives and predict their physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles, and potential biological activities. sciengpub.irresearchgate.net This computational pre-screening allows for the rational selection of a smaller, more focused set of compounds for synthesis and in vitro evaluation. benthamscience.com

The subsequent in vitro testing would then provide empirical data to validate or refine the computational models. This iterative cycle of prediction and experimentation can significantly accelerate the discovery of new drug candidates. nih.gov

Table 3: Example of a Prioritization Matrix for Hypothetical Analogs

Compound ID Predicted Binding Affinity (nM) Predicted Oral Bioavailability (%) In Vitro Potency (IC50, nM)
CMPA-001 120 45 150
CMPA-002 50 60 65
CMPA-003 250 30 300

Exploration of New Chemical Space Based on the this compound Scaffold

The this compound scaffold offers multiple points for chemical modification, enabling the exploration of a vast and diverse chemical space. rsc.org Future research should focus on systematically exploring these modifications to develop novel compounds with tailored properties. whiterose.ac.ukastx.com

Key areas for exploration include:

Modification of the Cyclohexene Ring: Introducing substituents, altering the position of the double bond, or saturating the ring to a cyclohexane (B81311) could significantly impact binding and physicochemical properties.

Variation of the Linker: The length and rigidity of the methyl linker could be altered to optimize the orientation of the cyclohexenyl and piperidine moieties within a target's binding site.

Functionalization of the Piperidine Amine: The primary amine at the 4-position of the piperidine ring is an ideal handle for introducing a wide range of functional groups through acylation, sulfonylation, or reductive amination, leading to diverse amides, sulfonamides, and secondary or tertiary amines. nih.gov

Table 4: Potential Modifications to the Core Scaffold

Modification Site Example Substituents/Modifications Potential Impact
Cyclohexene Ring -F, -Cl, -CH3, -OCH3 Altered lipophilicity and metabolic stability
Methyl Linker -CH2CH2-, -C(O)- Changes in conformation and rigidity

The synthesis and evaluation of libraries of such compounds will be crucial for understanding the SAR and for identifying molecules with improved biological activity. whiterose.ac.uk

Methodological Advancements in Characterization and Analysis Relevant to Aminopiperidine Derivatives

As new derivatives of this compound are synthesized, the development of advanced analytical methods for their characterization and quality control will be paramount.

High-performance liquid chromatography (HPLC) will be a cornerstone technique for purity assessment and quantification. google.com The development of chiral HPLC methods will be particularly important for separating and quantifying enantiomers if chiral centers are introduced into the molecule.

Mass spectrometry (MS), coupled with liquid chromatography (LC-MS), will be essential for structural confirmation and for identifying and characterizing metabolites in in vitro and in vivo studies. High-resolution mass spectrometry can provide accurate mass measurements, aiding in the elucidation of elemental composition.

Nuclear magnetic resonance (NMR) spectroscopy will remain the definitive tool for unambiguous structure determination. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), will be necessary to fully assign the complex structures of novel derivatives.

Table 5: Hypothetical Analytical Parameters for Quality Control

Analytical Technique Parameter Specification
HPLC Purity ≥95%
Chiral HPLC Enantiomeric Excess ≥99%
LC-MS Identity Conforms to reference standard mass

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine
Reactant of Route 2
1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.